Clozapine-D4 Clozapine-D4 Clozapine-d4 is intended for use as an internal standard for the quantification of clozapine by GC- or LC-MS. Clozapine is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 180 nM). It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6 and 5-HT7 receptors (Kis = 3.3, 13, 110, 4, and 21 nM, respectively), as well as the histamine H1 and α1-adrenergic receptors (Kis = 2.1 and 23 nM, respectively). It does not bind to the 5-HT1B receptor and has a lower affinity for dopamine receptors (Kis = 540, 150, and 360 nM for D1-3, respectively). Clozapine induces the release of glutamate and D-serine, an agonist at the glycine site of the NMDA receptor, from astrocytes, and reduces the expression of astrocytic glutamate transporters. It reverses locomotor hyperactivity and deficits in prepulse inhibition of acoustic startle in a rat neonatal ventral hippocampal ibotenic lesion model of schizophrenia when administered at a dose of 2.5 mg/kg per day. Formulations containing clozapine have been used in the treatment of schizophrenia.
Clozapine-d4 is the labelled analogue of Clozapine, an antipsychotic.
Brand Name: Vulcanchem
CAS No.: 204395-52-8
VCID: VC0196402
InChI: InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
SMILES: CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Molecular Formula: C18H19ClN4
Molecular Weight: 330.8 g/mol

Clozapine-D4

CAS No.: 204395-52-8

Cat. No.: VC0196402

Molecular Formula: C18H19ClN4

Molecular Weight: 330.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clozapine-D4 - 204395-52-8

CAS No. 204395-52-8
Molecular Formula C18H19ClN4
Molecular Weight 330.8 g/mol
IUPAC Name 3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Standard InChI InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
Standard InChI Key QZUDBNBUXVUHMW-MKQHWYKPSA-N
Isomeric SMILES [2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]
SMILES CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Chemical Structure and Properties

Clozapine-D4 is characterized by its unique molecular structure featuring four deuterium atoms replacing hydrogen atoms at specific positions in the molecule. The compound has the molecular formula C₁₈H₁₅ClN₄D₄ with a molecular weight of 330.85 g/mol . The IUPAC name for this compound is 3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b] benzodiazepine . It retains the fundamental structure of clozapine while incorporating deuterium at the 2,2,6,6-positions of the 4-methylpiperazinyl ring.

Physical and Chemical Characteristics

The key physical and chemical characteristics of Clozapine-D4 are summarized in the following table:

PropertyValue
CAS Number204395-52-8
Molecular FormulaC₁₈H₁₅ClN₄D₄
Molecular Weight330.85 g/mol
Synonym8-Chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-5H-dibenzo[b,e] diazepine
Deuterium Position2,2,6,6-positions of the piperazine ring
Isotopic Purity99 atom % D, minimum 98% Chemical Purity
Storage ConditionsRoom Temperature
Physical StateNeat

The compound's stability at room temperature makes it convenient for laboratory storage and handling, while its high isotopic purity (99 atom % D) ensures reliability in analytical applications .

Applications in Pharmaceutical Analysis

Use as an Internal Standard

Clozapine-D4 serves as an ideal internal standard for quantitative analysis of clozapine in biological samples. The incorporation of deuterium atoms creates a compound with nearly identical chemical properties to clozapine but with a distinct molecular weight, allowing for precise differentiation in mass spectrometric analysis. This characteristic is particularly valuable in pharmacokinetic studies and therapeutic drug monitoring.

When analyzing patient samples, Clozapine-D4 can be added at a known concentration, enabling accurate quantification of clozapine levels through comparative analysis. The use of deuterated internal standards like Clozapine-D4 compensates for variability in sample preparation, chromatographic separation, and detection response, resulting in more reliable analytical data .

Metabolism Studies

Clozapine-D4 is instrumental in studying the metabolism of clozapine, which is extensively processed by cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4). By using the deuterated analog, researchers can track metabolic pathways and identify metabolites with greater precision . The deuterium labeling facilitates the distinction between the parent drug and its metabolites in complex biological matrices.

Research has shown that clozapine undergoes significant metabolism, with approximately 80% of the dose being excreted as metabolites in urine and feces. The N-desmethyl metabolite (NDMC) represents a significant active metabolite, accounting for 10-90% of the circulating dose . Clozapine-D4 aids in accurately quantifying these metabolic products and understanding their pharmacological significance.

ReceptorBinding AffinityNotes
Dopamine D4High10-fold higher affinity compared to D2 and D3 receptors
Dopamine D2ModerateAt therapeutic concentrations, occupies only 40-60% of D2 receptors
Serotonin 5-HT2AHighContributes to its atypical profile
MuscarinicSignificantActive metabolite NDMC is an M1 allosteric partial agonist
Other receptorsVariousBroad activity at cholinergic, adrenergic, and serotonergic receptors

This complex binding profile, particularly the high affinity for D4 receptors, is believed to be crucial for clozapine's efficacy in treatment-resistant schizophrenia. Studies indicate that clozapine has approximately 20 times higher binding affinity for D4 receptors than for other dopamine receptors .

Concentration-Response Relationship

Evidence supports a concentration-response relationship for clozapine, with plasma concentrations between 200 and 420 ng/mL associated with increased probability of antipsychotic effects . Approximately 70% to 80% of variability in clozapine plasma concentration can be attributed to variability in cytochrome P450 1A2 activity, highlighting the importance of metabolic factors in treatment response .

Analytical Methods Using Clozapine-D4

Mass Spectrometry Applications

Clozapine-D4 is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying clozapine and its metabolites in biological samples. The deuterium labeling creates a mass shift that allows clear differentiation between the internal standard and the analyte, even when they co-elute chromatographically.

The compound's high isotopic purity (99 atom % D) ensures minimal interference from non-deuterated analogs, providing accurate quantification. This is especially important in therapeutic drug monitoring, where precise measurement of clozapine concentrations guides dosage adjustments.

Pharmacokinetic Studies

Clozapine-D4 facilitates detailed pharmacokinetic studies by enabling precise tracking of clozapine absorption, distribution, metabolism, and excretion. These studies are critical for understanding the biphasic elimination pattern of clozapine, which has a terminal half-life of approximately 12 hours after steady state is achieved (typically after 7 days of dosing) .

The use of deuterated standards allows researchers to investigate factors affecting clozapine metabolism, such as the influence of cigarette smoking (which induces CYP1A2) or medications like ciprofloxacin (which inhibit CYP1A2) . These interactions can significantly impact clozapine plasma levels and, consequently, therapeutic efficacy.

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